molecular formula C13H21F3N2O2 B14788485 Tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate

Tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B14788485
M. Wt: 294.31 g/mol
InChI Key: CNHFNGYCGGNRPX-UHFFFAOYSA-N
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Description

Tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate with trifluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The spirocyclic structure provides stability and specificity in binding to enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability, lipophilicity, and reactivity. These properties make it particularly valuable in applications where enhanced membrane permeability and specific molecular interactions are required.

Properties

Molecular Formula

C13H21F3N2O2

Molecular Weight

294.31 g/mol

IUPAC Name

tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C13H21F3N2O2/c1-11(2,3)20-10(19)18-7-12(8-18)4-5-17-9(6-12)13(14,15)16/h9,17H,4-8H2,1-3H3

InChI Key

CNHFNGYCGGNRPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCNC(C2)C(F)(F)F

Origin of Product

United States

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